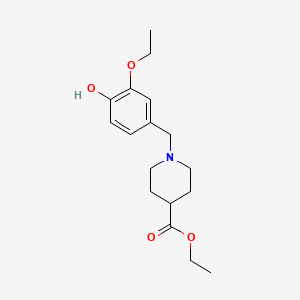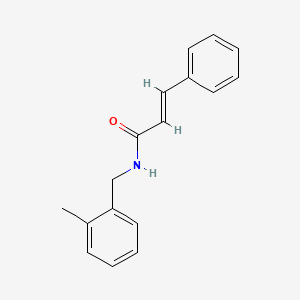![molecular formula C19H12ClN3O2 B5885469 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BCI-121, is a compound that has gained significant attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to target multiple signaling pathways involved in inflammation, cancer, and other diseases. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which play important roles in these pathways. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, including the ability to promote the survival of neurons and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in cancer therapy. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have anti-tumor effects, and future studies could explore its potential as a cancer treatment. Additionally, further studies could explore the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential as a tool for studying various biological processes and diseases.
Méthodes De Synthèse
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 5-chloro-2-aminobenzoxazole with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with nicotinamide to form the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-5-8-17-16(10-14)23-19(25-17)12-3-6-15(7-4-12)22-18(24)13-2-1-9-21-11-13/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSUNWOFGGLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)





![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)